Propallylonal - 545-93-7

Propallylonal

Catalog Number: EVT-433596
CAS Number: 545-93-7
Molecular Formula: C10H13BrN2O3
Molecular Weight: 289.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Propallylonal is a member of barbiturates.
Source and Classification

Propallylonal is synthesized through various chemical reactions involving barbituric acid and other reagents. It is classified as a barbiturate, which are a group of drugs derived from barbituric acid that act as central nervous system depressants. Barbiturates are further categorized based on their duration of action, which can range from ultra-short to long-acting forms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Propallylonal typically involves multi-step reactions. One common method includes the condensation of barbituric acid with appropriate aldehydes or ketones under acidic or basic conditions. For example, a typical synthesis pathway involves:

  1. Condensation Reaction: Barbituric acid reacts with an aldehyde (such as propanal) in the presence of an acid catalyst.
  2. Cyclization: The resulting intermediate undergoes cyclization to form the final product.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques.

Recent advancements in synthetic methodologies have introduced nanocatalysts to enhance yields and reduce reaction times, achieving yields up to 95% in some cases .

Molecular Structure Analysis

Structure and Data

The molecular structure of Propallylonal can be represented by its chemical formula, which includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure features a pyrimidine ring characteristic of barbiturates, with specific substituents that dictate its pharmacological properties.

  • Molecular Formula: C₁₁H₁₅N₂O₃
  • Molecular Weight: Approximately 219.25 g/mol
  • Structural Features: The molecule consists of a barbituric acid core with propyl groups attached, influencing its solubility and bioactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Propallylonal can participate in various chemical reactions typical for barbiturates:

  1. Hydrolysis: Under acidic or basic conditions, Propallylonal can hydrolyze to yield barbituric acid and other byproducts.
  2. Oxidation: The compound may undergo oxidation reactions leading to the formation of more polar derivatives.
  3. Alkylation: It can react with alkyl halides to form more complex structures.

These reactions are crucial for understanding the compound's stability, reactivity, and potential degradation pathways .

Mechanism of Action

Process and Data

The mechanism of action for Propallylonal primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, Propallylonal induces sedation and anxiolytic effects:

  • GABA Receptor Interaction: Propallylonal binds to the GABA_A receptor, increasing chloride ion influx into neurons, leading to hyperpolarization.
  • Neurotransmitter Modulation: This action results in reduced neuronal excitability and contributes to its calming effects.

Pharmacological studies suggest that compounds like Propallylonal exhibit dose-dependent effects on sedation and anxiety relief .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: Approximately 150–155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes degradation at elevated temperatures.

These properties are critical for determining storage conditions and handling procedures for laboratory applications .

Applications

Scientific Uses

Propallylonal has several applications in scientific research:

  1. Pharmacology Studies: Used as a model compound for studying sedative effects and GABA receptor interactions.
  2. Toxicology Research: Investigated for its pharmacokinetics and potential toxic effects in biological systems.
  3. Analytical Chemistry: Employed as a standard reference material in chromatographic analyses of barbiturates .
Introduction to Propallylonal

Chemical Identification and Nomenclature

Propallylonal is systematically identified as 5-(2-bromoprop-2-en-1-yl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione, reflecting its precise atomic connectivity and functional groups. This brominated barbiturate derivative possesses the molecular formula C10H13BrN2O3, corresponding to a molecular weight of 289.13 g/mol . The compound's structural backbone consists of the characteristic pyrimidinetrione ring of barbituric acid derivatives, with substitutions at the C5 position comprising an isopropyl group and a β-bromoallyl group. This specific arrangement of atoms contributes to its physicochemical behavior, including its limited aqueous solubility and greater solubility in organic solvents like ethanol, acetone, and glacial acetic acid .

Table 1: Chemical Identifiers for Propallylonal

Identifier TypeDesignation
Systematic IUPAC Name5-(2-Bromoprop-2-en-1-yl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione
Alternative Chemical Names5-(2-Bromoallyl)-5-isopropylbarbituric acid; 5-Isopropyl-5-(β-bromoallyl)barbituric acid
CAS Registry Number545-93-7
PubChem CID11020
Molecular FormulaC10H13BrN2O3
Molecular Weight289.13 g/mol
Elemental CompositionC 41.54%; H 4.53%; Br 27.64%; N 9.69%; O 16.60%
Trade NamesNostal®, Quietal®, Ibomal®

Propallylonal manifests as crystalline solids with a defined melting point range of 177-179°C . The compound exhibits slightly bitter taste characteristics and demonstrates specific solubility profiles: sparingly soluble in water, chloroform, benzene, and ether; freely soluble in ethanol, acetone, and glacial acetic acid; and readily soluble in alkaline solutions due to enolization and salt formation at the pyrimidinetrione ring system. This solubility behavior in alkaline media was pharmacologically relevant for formulating injectable preparations. The infrared spectrum of propallylonal has been documented (Coblentz Society No. 05034), providing characteristic vibrational modes for structural verification [7].

Historical Context of Barbiturate Development

The development of propallylonal occurred within the broader historical trajectory of barbiturate pharmacology, which originated with Adolf von Baeyer's seminal synthesis of barbituric acid in 1864 [2] [6]. This foundational breakthrough emerged from the condensation of urea with malonic acid derivatives—a reaction paradigm that enabled decades of barbiturate derivatization. While barbituric acid itself lacked significant central nervous system activity, the subsequent discovery by Emil Fischer and Joseph von Mering in 1903 that diethylbarbituric acid (barbital) possessed potent hypnotic properties launched the therapeutic barbiturate era [2] [6]. The clinical introduction of phenobarbital in 1911 further expanded barbiturates into anticonvulsant therapy, establishing their dual neuropharmacological significance [2].

Table 2: Key Historical Milestones in Barbiturate Development

YearMilestoneKey Contributors
1864Synthesis of barbituric acidAdolf von Baeyer
1903Discovery of sedative-hypnotic properties of barbitalEmil Fischer, Joseph von Mering
1904Clinical introduction of barbital (Veronal®)Farbwerke Fr Bayer and Co
1911Synthesis and introduction of phenobarbitalFischer and von Mering
1920sDevelopment of second-generation barbiturates (including propallylonal)Multiple pharmaceutical firms
1927Patent issuance for propallylonal (US 1622129)-
1930s-1950sPeak therapeutic use of barbiturates-
1960sDecline due to safety concerns and benzodiazepine introduction-

The 1920s witnessed intensive pharmaceutical development of structurally modified barbiturates, including propallylonal, designed to optimize onset/duration profiles and therapeutic indices. During this period, over 2,500 barbiturates were synthesized, with approximately 50 entering clinical use worldwide [2] [4]. Propallylonal (patented in 1927 as US 1622129) exemplified this second generation of barbiturates, distinguished by its branched alkyl and halogenated substituents intended to confer intermediate duration of action and reduced accumulation potential compared to long-acting predecessors like barbital and phenobarbital [3] [5] . Its development reflected the structure-activity relationship (SAR) understanding emerging during that era: lipophilic C5 substituents enhanced blood-brain barrier penetration while specific electron-withdrawing groups (bromine) influenced metabolic stability. These innovations positioned barbiturates as the dominant sedative-hypnotic class from the 1920s through the mid-1950s, before safety concerns and benzodiazepine development precipitated their decline [2] [4].

Evolution of Barbiturate Derivatives

Barbiturate evolution progressed through distinct chemical generations, each refining pharmacokinetic properties through targeted molecular modifications. Following the unsubstituted barbital and phenyl-substituted phenobarbital, chemists explored branched-chain alkyl, alkenyl, and halogenated derivatives to modulate lipid solubility, metabolic stability, and duration of action. Propallylonal emerged as part of this wave, incorporating both an isopropyl group and a β-bromoallyl group at C5—structural features intended to produce intermediate hypnotic effects with more favorable pharmacokinetics than long-acting predecessors [3] . The bromoallyl moiety represented a strategic innovation; the bromine atom increased molecular weight and influenced electron distribution, potentially altering metabolic vulnerability, while the unsaturated allyl system offered potential metabolic pathways distinct from saturated alkyl chains. These modifications reflected a broader trend toward optimizing the barbiturate scaffold through steric and electronic tuning rather than radical scaffold redesign. The therapeutic goal was achieving rapid onset without excessive persistence—a "Goldilocks" duration profile for nocturnal sedation [5] .

Role of Propallylonal in Early Pharmacological Research

Propallylonal served as a valuable pharmacological tool for investigating barbiturate structure-activity relationships and tolerance phenomena during the early 20th century. Marketed under trade names including Nostal®, Quietal®, and Ibomal®, it was characterized as possessing sedative, hypnotic, and anticonvulsant properties typical of its class, though with a distinctive intermediate duration profile [3] [5]. Research conducted during the 1930s-1950s utilized propallylonal to explore fundamental questions about barbiturate pharmacology. Maloney's foundational 1931 study established acute toxicity parameters in rabbit models, reporting a minimum lethal dose (MLD) of 300-350 mg/kg administered orally—data crucial for comparative therapeutic index calculations within the barbiturate series .

A particularly significant contribution emerged from Holck, Riedesel, and Robidoux's 1950 investigation published in the Journal of the American Pharmaceutical Association, which systematically evaluated tolerance and cross-tolerance patterns between propallylonal and related barbiturates [3] [5]. This research provided mechanistic insights into adaptive neuropharmacological responses to chronic barbiturate exposure. Their methodology involved quantitative assessment of hypnotic thresholds and anticonvulsant efficacy in animal models following sustained propallylonal administration, with results demonstrating development of partial tolerance to its sedative effects and incomplete cross-tolerance with structurally dissimilar barbiturates. These findings advanced contemporary understanding of barbiturate neuroadaptation and informed clinical use patterns [3] [5].

Table 3: Key Pharmacological Parameters of Propallylonal in Research Context

Pharmacological AspectResearch FindingsSignificance
Primary Pharmacological EffectsSedative, hypnotic, anticonvulsantValidated barbiturate-class effects with intermediate duration
Acute Toxicity (Rabbit Oral)MLD: 300-350 mg/kg (Maloney, 1931)Established safety margin relative to therapeutic doses
Tolerance DevelopmentDemonstrated partial tolerance to sedative effects with chronic dosing (Holck et al., 1950)Revealed neuroadaptive responses similar to other barbiturates
Cross-Tolerance ProfileIncomplete cross-tolerance with select barbiturates (Holck et al., 1950)Suggested compound-specific adaptation mechanisms
Physicochemical PropertiesLow water solubility; moderate lipid solubilityInfluenced absorption and distribution kinetics

Propallylonal's intermediate-acting profile positioned it pharmacologically between long-acting agents like phenobarbital and ultra-short-acting thiobarbiturates like thiopental. This rendered it particularly useful for exploring duration-activity relationships within the barbiturate class. While not achieving the clinical prominence of amobarbital or secobarbital, propallylonal served as a chemical probe for elucidating how C5 substituent bulkiness, electronic characteristics, and stereoelectronic properties influenced onset, intensity, and duration of central nervous system depression. Its continued—albeit rare—therapeutic application as a hypnotic in some regions underscores its enduring pharmacological stability as a chemical entity, though its clinical role has been largely superseded by safer alternatives [3] [4] [5].

Properties

CAS Number

545-93-7

Product Name

Propallylonal

IUPAC Name

5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C10H13BrN2O3/c1-5(2)10(4-6(3)11)7(14)12-9(16)13-8(10)15/h5H,3-4H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

KTGWBBOJAGDSHN-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Synonyms

5-(2-bromoallyl)-5-isopropylbarbituric acid
noctal
propallylonal
propallylonal, sodium salt

Canonical SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.